2,6-Dimethyl-4-fluorophenylboronic acid

Catalog No.
S873882
CAS No.
1392512-54-7
M.F
C8H10BFO2
M. Wt
167.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethyl-4-fluorophenylboronic acid

CAS Number

1392512-54-7

Product Name

2,6-Dimethyl-4-fluorophenylboronic acid

IUPAC Name

(4-fluoro-2,6-dimethylphenyl)boronic acid

Molecular Formula

C8H10BFO2

Molecular Weight

167.98 g/mol

InChI

InChI=1S/C8H10BFO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3

InChI Key

GNTWJIXJCKRFJD-UHFFFAOYSA-N

SMILES

B(C1=C(C=C(C=C1C)F)C)(O)O

Canonical SMILES

B(C1=C(C=C(C=C1C)F)C)(O)O

Precursor for Suzuki-Miyaura Coupling Reactions

The boronic acid group in (4-Fluoro-2,6-dimethylphenyl)boronic acid makes it a valuable reagent in Suzuki-Miyaura coupling reactions []. This powerful chemical reaction allows scientists to create carbon-carbon bonds between an aryl or vinyl boronic acid and a variety of organic halides or activated alkenes []. By incorporating (4-Fluoro-2,6-dimethylphenyl)boronic acid into a Suzuki-Miyaura coupling reaction, researchers can introduce the 4-fluoro-2,6-dimethylphenyl group into complex organic molecules. This specific group can influence the properties of the final molecule, such as its biological activity or interaction with other molecules [].

Here are some examples of how (4-Fluoro-2,6-dimethylphenyl)boronic acid could be used in Suzuki-Miyaura coupling reactions:

  • Synthesis of pharmaceuticals: The 4-fluoro-2,6-dimethylphenyl group can be incorporated into drug candidates to modulate their potency, selectivity, and metabolic stability [].
  • Development of functional materials: This molecule can be used to create novel organic materials with desired properties, such as light-emitting diodes (LEDs) or organic solar cells [].
  • Production of complex organic molecules: (4-Fluoro-2,6-dimethylphenyl)boronic acid can serve as a building block for the synthesis of various complex organic molecules for research purposes [].

2,6-Dimethyl-4-fluorophenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that is further substituted with both methyl and fluorine groups. Its molecular formula is C8H10BFO2, and it has a molecular weight of approximately 167.973 g/mol. The compound appears as a white crystalline solid, exhibiting a density of around 1.2 g/cm³ and a boiling point of approximately 295.7 °C at 760 mmHg .

Typical of boronic acids, including:

  • Suzuki Coupling Reactions: This compound can be utilized in cross-coupling reactions with aryl halides to form biaryl compounds, which are significant in organic synthesis.
  • Formation of Boronate Esters: It can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
  • Acid-Base Reactions: The boronic acid group can act as a Lewis acid, participating in reactions with bases or nucleophiles.

Several methods have been developed for synthesizing 2,6-dimethyl-4-fluorophenylboronic acid:

  • Direct Boronation: The compound can be synthesized via the reaction of 4-fluoro-2,6-dimethylphenol with a boron reagent such as boron trichloride followed by hydrolysis.
  • Borylation of Aryl Halides: Utilizing palladium-catalyzed borylation methods allows for the introduction of the boronic acid group onto the aromatic ring.
  • Functionalization of Boron Compounds: Starting from simpler boronic acids or esters, selective functionalization can yield the desired compound .

2,6-Dimethyl-4-fluorophenylboronic acid has several applications:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals through Suzuki coupling reactions.
  • Materials Science: The compound may be used in the development of advanced materials due to its unique electronic properties.
  • Bioconjugation: Its reactive boronic acid group allows for conjugation with biomolecules, facilitating studies in biochemistry and molecular biology.

Studies on the interactions of 2,6-dimethyl-4-fluorophenylboronic acid with other molecules reveal its potential to form complexes with various substrates. These interactions can affect its biological activity and reactivity in synthetic applications. For example:

  • Complexation with Sugars: Boronic acids are known to interact with diols and sugars, which can be exploited for biosensing applications.
  • Protein Binding Studies: Investigations into how this compound interacts with proteins could reveal insights into its mechanism of action in biological systems .

Similar Compounds: Comparison

When comparing 2,6-dimethyl-4-fluorophenylboronic acid to other similar compounds, several notable examples include:

Compound NameMolecular FormulaUnique Features
4-Fluorophenylboronic AcidC6H6BFO2Simpler structure without methyl groups
2-Methylphenylboronic AcidC7H9BNO2Lacks fluorine substituent
3,5-Dimethylphenylboronic AcidC9H13BNO2Different substitution pattern

The uniqueness of 2,6-dimethyl-4-fluorophenylboronic acid lies in its specific combination of methyl and fluorine substitutions on the phenyl ring, which can influence its reactivity and biological properties differently compared to these other compounds.

Dates

Modify: 2023-08-16

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